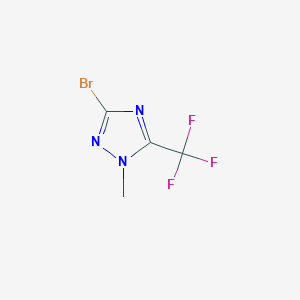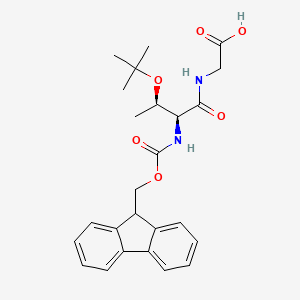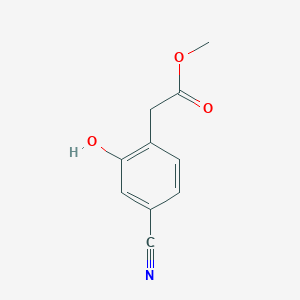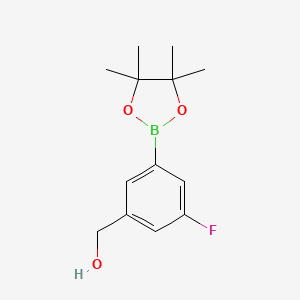
Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH
描述
Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates several protective groups, including the fluorenylmethyloxycarbonyl (Fmoc) group, the tert-butyloxycarbonyl (Boc) group, and the Psi(Me,Me)pro moiety. These protective groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds. This compound is particularly useful in solid-phase peptide synthesis, a method widely used in the production of peptides for research and therapeutic purposes.
科学研究应用
Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and the development of peptide-based probes.
Medicine: It is utilized in the design of peptide-based therapeutics and vaccines.
Industry: The compound is employed in the production of peptide-based materials and nanostructures for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH typically involves the following steps:
Fmoc Protection: The lysine residue is first protected with the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
Boc Protection: The ε-amino group of lysine is then protected with the Boc group. This is done by reacting the Fmoc-protected lysine with Boc2O in the presence of a base.
Serine Modification: The serine residue is modified with the Psi(Me,Me)pro moiety. This involves the reaction of serine with a suitable reagent to introduce the Psi(Me,Me)pro group.
Coupling: The protected lysine and modified serine residues are then coupled together using a coupling reagent such as HATU or DIC in the presence of a base like DIPEA.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH can undergo several types of chemical reactions, including:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Boc deprotection is done using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HATU or DIC.
Substitution Reactions: The Psi(Me,Me)pro moiety can undergo substitution reactions under certain conditions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: HATU or DIC in the presence of DIPEA.
Major Products
The major products formed from these reactions include the deprotected amino acids and peptides, as well as the coupled peptide products.
作用机制
The mechanism of action of Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH involves the selective formation of peptide bonds through the use of protective groups. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. The Psi(Me,Me)pro moiety introduces steric hindrance, which can influence the folding and stability of the resulting peptides. The compound’s ability to undergo selective deprotection and coupling reactions makes it a valuable tool in peptide synthesis.
相似化合物的比较
Similar Compounds
- Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
- Fmoc-Lys(Boc)-Ala(Psi(Me,Me)pro)-OH
- Fmoc-Lys(Boc)-Gly(Psi(Me,Me)pro)-OH
Uniqueness
Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH is unique due to the presence of the serine residue modified with the Psi(Me,Me)pro moiety. This modification can influence the compound’s reactivity and the properties of the resulting peptides. The combination of Fmoc and Boc protective groups allows for selective deprotection and coupling, making it a versatile building block in peptide synthesis.
属性
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O8/c1-31(2,3)43-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-42-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38)/t25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQJDNYUMSKATK-UIOOFZCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


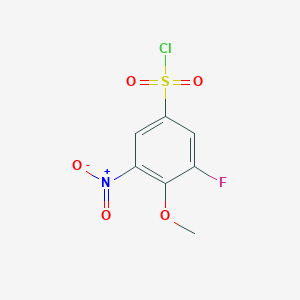
![6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1450275.png)

![N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1450278.png)


![[3-(2-Chloroethoxy)phenyl]amine hydrochloride](/img/structure/B1450285.png)
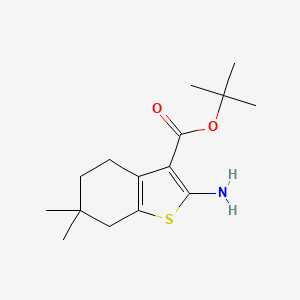

![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B1450289.png)
